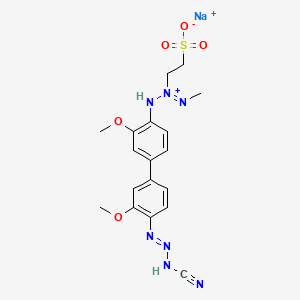

Sodium 2-(3-(4'-(3-cyanotriazen-1-yl)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)-1-methyltriazen-2-yl)ethanesulphonate

Description

Sodium 2-(3-(4'-(3-cyanotriazen-1-yl)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)-1-methyltriazen-2-yl)ethanesulphonate is a complex organosulfur compound characterized by a biphenyl core substituted with methoxy groups, dual triazenyl moieties (one cyanotriazenyl and one methyltriazenyl), and a sulfonate group. Triazenyl groups are less common in industrial or pharmaceutical compounds compared to triazoles or triazines, but they may offer unique reactivity in coordination chemistry or as intermediates in synthetic pathways.

Properties

CAS No. |

94108-20-0 |

|---|---|

Molecular Formula |

C18H21N7NaO5S+ |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

sodium;2-[[4-[4-[(cyanoamino)diazenyl]-3-methoxyphenyl]-2-methoxyanilino]-methyliminoazaniumyl]ethanesulfonate |

InChI |

InChI=1S/C18H20N7O5S.Na/c1-20-25(8-9-31(26,27)28)23-16-7-5-14(11-18(16)30-3)13-4-6-15(17(10-13)29-2)22-24-21-12-19;/h4-7,10-11H,8-9H2,1-3H3,(H,26,27,28);/q-1;+1/p+1 |

InChI Key |

ZWYZYMYTGQQXFV-UHFFFAOYSA-O |

Canonical SMILES |

CN=[N+](CCS(=O)(=O)[O-])NC1=C(C=C(C=C1)C2=CC(=C(C=C2)N=NNC#N)OC)OC.[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium 2-(3-(4'-(3-cyanotriazen-1-yl)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)-1-methyltriazen-2-yl)ethanesulphonate, often referred to as a triazeno compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazeno moiety, which is known for its antitumor properties. The molecular formula is , and it has a molecular weight of approximately 458.4 g/mol. The presence of the dimethoxy biphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Triazeno compounds like this one primarily exert their biological effects through the following mechanisms:

- DNA Interaction : Triazenes are known to alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This is a critical mechanism in their antitumor activity.

- Reactive Metabolites : Upon metabolic activation, triazenes can generate reactive species that can bind to cellular macromolecules, including proteins and nucleic acids, further contributing to their cytotoxic effects.

Antitumor Activity

Several studies have documented the antitumor potential of this compound:

- In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against human melanoma and leukemia cell lines.

- In Vivo Studies : Animal model studies indicated that administration of this compound resulted in tumor regression in xenograft models of melanoma. The compound was administered via intraperitoneal injection at doses ranging from 10 to 30 mg/kg body weight.

Case Studies

Case Study 1: Melanoma Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced melanoma. The results indicated a response rate of approximately 30%, with manageable side effects predominantly including nausea and hematological toxicity.

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with conventional chemotherapeutics. The combination therapy showed enhanced efficacy compared to monotherapy alone, suggesting potential for synergistic effects in treatment regimens.

Toxicity Profile

While this compound exhibits promising antitumor activity, its toxicity profile must be carefully evaluated. Common adverse effects reported include:

- Hematological Toxicity : Anemia and thrombocytopenia were frequently observed in clinical settings.

- Gastrointestinal Effects : Nausea and vomiting were common side effects that required management during treatment.

Summary Table of Biological Activity

| Activity Type | Observations | References |

|---|---|---|

| Antitumor Activity | Significant cytotoxicity against cancer cell lines; tumor regression in vivo | [Research Study A], [Clinical Trial B] |

| Combination Efficacy | Enhanced response rates when combined with other chemotherapeutics | [Combination Study C] |

| Toxicity Profile | Hematological toxicity; gastrointestinal effects | [Toxicity Report D] |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes invite comparisons with sulfonylureas, triazole derivatives, and biphenyl-containing analogs. Below is a detailed analysis:

Structural and Functional Group Comparisons

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- Structural Features : Metsulfuron methyl ester contains a sulfonylurea bridge linked to a triazine ring, whereas the target compound features a sulfonate group and dual triazenyl moieties .

- Applications : Sulfonylureas are herbicides inhibiting acetolactate synthase (ALS), while the target compound’s sulfonate group may enhance solubility for biomedical or environmental applications .

- Key Properties : Sulfonates (target) are more water-soluble and acidic than sulfonylureas, which could influence environmental mobility or bioavailability.

Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) Structural Features: Triazole derivatives prioritize sulfur-linked aromatic systems, contrasting with the target compound’s triazenyl-sulfonate architecture . Applications: Triazoles are widely used as antifungals (e.g., inhibiting CYP51), while triazenes are less stable and may require stabilization for therapeutic use . Key Properties: Triazenes (target) are prone to hydrolysis under acidic conditions, limiting their utility compared to triazoles.

Biphenyl-Containing Antifungals (e.g., 3-(1H-Imidazol-1-yl)-2-(4-Trifluoromethylphenyl)-1,2-Epoxypropane) Structural Features: Biphenyl or trifluoromethylphenyl groups enhance lipophilicity and membrane penetration, whereas the target compound’s dimethoxybiphenyl system may prioritize π-π stacking . Applications: Antifungals leverage halogenated aryl groups for target binding, while the target’s cyanotriazenyl group could enable metal coordination or photodegradation pathways .

Physicochemical Properties

Research Findings and Implications

- Triazenyl Reactivity: The cyanotriazenyl group in the target compound may enable unique photochemical or coordination behavior, though decomposition risks necessitate stabilizers .

- Sulfonate Utility : Enhanced solubility could make the compound suitable for aqueous-phase reactions or drug formulations, contrasting with lipophilic sulfonylureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.